3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole

Description

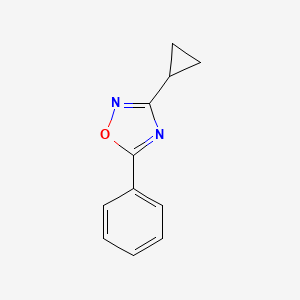

3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a cyclopropyl group and at position 5 with a phenyl ring. The 1,2,4-oxadiazole scaffold is known for its stability, metabolic resistance, and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide functionalities .

Properties

IUPAC Name |

3-cyclopropyl-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-2-4-9(5-3-1)11-12-10(13-14-11)8-6-7-8/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAMDDDSMHPLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Amidoxime Formation : Cyclopropanecarbonitrile reacts with hydroxylamine hydrochloride (NHOH·HCl) in ethanol under basic conditions (triethylamine, TEA) at 70°C for 16 hours, generating cyclopropanecarboxamidoxime.

-

Acylation : The amidoxime intermediate is acylated with benzoic acid derivatives using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) in dimethylformamide (DMF) at room temperature for 24 hours.

-

Cyclodehydration : The O-acylamidoxime undergoes cyclodehydration in the presence of TEA at 100°C for 3 hours, yielding the target oxadiazole.

Optimization Insights

-

Solvent Selection : DMF is preferred for its high boiling point and compatibility with both acylation and cyclodehydration steps.

-

Reagent Efficiency : EDC/HOAt coupling minimizes epimerization and ensures high conversion rates, even with electron-deficient carboxylic acids.

-

Yield : This method achieves moderate yields (55–63%) on gram-scale preparations, with purity confirmed by NMR and LC-MS.

Alternative Route: Cyclodehydration of Preformed O-Acylamidoximes

For substrates sensitive to prolonged heating, preformed O-acylamidoximes can be isolated and cyclized separately:

Stepwise Procedure

-

Amidoxime Synthesis : Cyclopropanecarbonitrile and hydroxylamine hydrochloride are reacted in ethanol with TEA (2 equiv) at 70°C.

-

Acylation Isolation : The amidoxime is purified via solvent removal and subsequently acylated with benzoyl chloride derivatives under mild conditions.

-

Thermal Cyclization : The isolated O-acylamidoxime is heated in DMF at 100°C with TEA (1 equiv) to drive cyclodehydration.

Advantages and Limitations

-

Purity Control : Intermediate isolation allows for characterization and troubleshooting, improving final product purity.

-

Scalability : Reported yields remain consistent (60–65%) across milligram to gram scales.

-

Drawbacks : Additional purification steps increase synthesis time and solvent usage.

Gram-Scale Preparation and Industrial Feasibility

A demonstrated gram-scale synthesis of 3-cyclopropyl-5-phenyl-1,2,4-oxadiazole highlights its practicality for industrial applications:

Protocol Summary

-

Reactants : Cyclopropanecarboxamidoxime (1.0 mmol), benzoic acid (1.0 mmol), EDC (1.5 mmol), HOAt (0.7 mL of 20 wt% solution in DMF).

-

Conditions : One-pot acylation (24 hours, room temperature) followed by cyclodehydration (3 hours, 100°C).

-

Workup : Aqueous extraction with chloroform and evaporation affords the product in 63% yield.

Chemical Reactions Analysis

3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and materials science. The compound's ability to participate in various chemical reactions makes it a versatile intermediate in the synthesis of more complex molecules.

The compound exhibits significant biological activities that have been extensively studied. Notably, it has shown antibacterial, antiviral, and antifungal properties. Research indicates that 3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole can inhibit the growth of various pathogens by disrupting essential biological processes.

Anticancer Properties

One of the most promising applications of this compound is its potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For instance, derivatives of 3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole have been reported to induce apoptosis in cancer cells and exhibit selective toxicity against tumor cells.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC (µM) | Reference Compound |

|---|---|---|

| Human Colon (HCT-116) | 2.76 | Doxorubicin |

| Human Breast (MCF-7) | 0.48 | Prodigiosin |

| Human Lung (A549) | 0.11 | Combretastatin-A4 |

Medicinal Chemistry

In medicinal chemistry, 3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole is investigated for its role in drug discovery and development. Its derivatives have been explored as potential treatments for various diseases beyond cancer, including infectious diseases and metabolic disorders.

Industrial Applications

In the industrial sector, 3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for creating advanced materials with specific functionalities.

Case Studies and Research Findings

Recent studies have highlighted the potential of 3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole in various therapeutic areas:

- Antiviral Activity : Research has shown that certain derivatives exhibit activity against viral infections by inhibiting viral replication.

- Antifungal Activity : The compound has demonstrated efficacy against fungal pathogens, making it a candidate for antifungal drug development.

- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Observations :

- Cyclopropyl vs.

- Phenyl vs. Electron-Withdrawing Groups (EWGs) : The phenyl group in 3-cyclopropyl-5-phenyl lacks the electron-withdrawing effects seen in nitro- or trifluoromethyl-substituted analogs (e.g., 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ), which are critical for antitumor activity .

Key Observations :

- Anti-inflammatory Activity : 5-Methyl-3-phenyl-1,2,4-oxadiazole demonstrates dual cyclooxygenase/5-lipoxygenase inhibition, whereas 3-cyclopropyl-5-phenyl’s activity remains unexplored .

- Antimicrobial vs. Antitumor : Propyl-substituted analogs show moderate antimicrobial effects , while para-EWG-substituted derivatives exhibit enhanced antitumor potency due to improved electron-deficient aromatic interactions .

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Time | Yield (%) | Key Advantage |

|---|---|---|---|

| Conventional Thermal | 12 h | 70–75 | Low equipment requirements |

| Microwave-Assisted | 0.5 h | 85–90 | Rapid, energy-efficient |

| Continuous Flow Reactor | 2 h | 80–85 | Scalability for larger batches |

Basic: How can X-ray crystallography validate the structure of 3-Cyclopropyl-5-phenyl-1,2,4-oxadiazole?

Methodological Answer:

- Data Collection: Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.

- Structure Solution: Employ direct methods (e.g., SHELXT) for phase determination .

- Refinement: Apply SHELXL for least-squares refinement against F², incorporating anisotropic displacement parameters for non-H atoms .

- Validation: Check for R-factor convergence (<5%), electron density residuals, and CIF validation reports.

- SHELX programs are preferred for small-molecule refinement due to robustness in handling twinned or high-resolution data.

Advanced: How do pH and solvent systems influence the compound’s stability and reaction pathways?

Methodological Answer:

- Base-Catalyzed Rearrangements: In aqueous dioxane, the compound undergoes specific-base catalysis at pH >10, leading to ring-opening or hydrazone rearrangements (e.g., to triazoles) via a proton-concentration-dependent pathway .

- Solvent Effects: Polar aprotic solvents stabilize intermediates during nucleophilic substitutions, while protic solvents may accelerate hydrolysis.

- Kinetic Analysis: Use stopped-flow spectroscopy to monitor reaction rates under varying pH (pS+ scale) to distinguish uncatalyzed vs. base-catalyzed pathways .

Advanced: How can structural analogs resolve contradictions in bioactivity data?

Methodological Answer:

- SAR Studies: Synthesize analogs with modified substituents (e.g., halogenation at the phenyl ring) to assess impact on bioactivity .

- Standardized Assays: Use uniform protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to minimize inter-study variability .

- Computational Docking: Predict binding modes with target proteins (e.g., cytochrome P450) using AutoDock Vina to rationalize experimental discrepancies .

Q. Table 2: Example Bioactivity Data

| Analog | IC₅₀ (μM, Cancer Cells) | MIC (μg/mL, E. coli) |

|---|---|---|

| Parent Compound | 12.3 ± 1.2 | 25.0 ± 2.5 |

| 4-Fluoro-Phenyl Derivative | 8.9 ± 0.8 | 15.0 ± 1.0 |

Basic: What spectroscopic techniques are critical for characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms cyclopropyl (δ 0.5–1.5 ppm) and oxadiazole (C=O at δ 165–170 ppm) moieties .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 227.5) .

- IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm ring structure .

Advanced: How can computational methods predict biological interactions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with GROMACS) to assess stability of interactions over 100 ns trajectories .

- QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with bioactivity .

- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP = 2.8 ± 0.3) to prioritize analogs .

Advanced: What challenges arise in scaling synthesis while maintaining purity?

Methodological Answer:

- Byproduct Formation: Optimize stoichiometry (e.g., 1:1.2 molar ratio of cyclopropylamide to nitrile) to minimize unreacted intermediates .

- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for >98% purity .

- Process Analytical Technology (PAT): Implement inline FTIR or HPLC monitoring to detect impurities early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.